

# Synthesis of macitentan from [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

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## Compound of Interest

**Compound Name:** [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

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## Application Notes & Protocols for the Synthesis of Macitentan

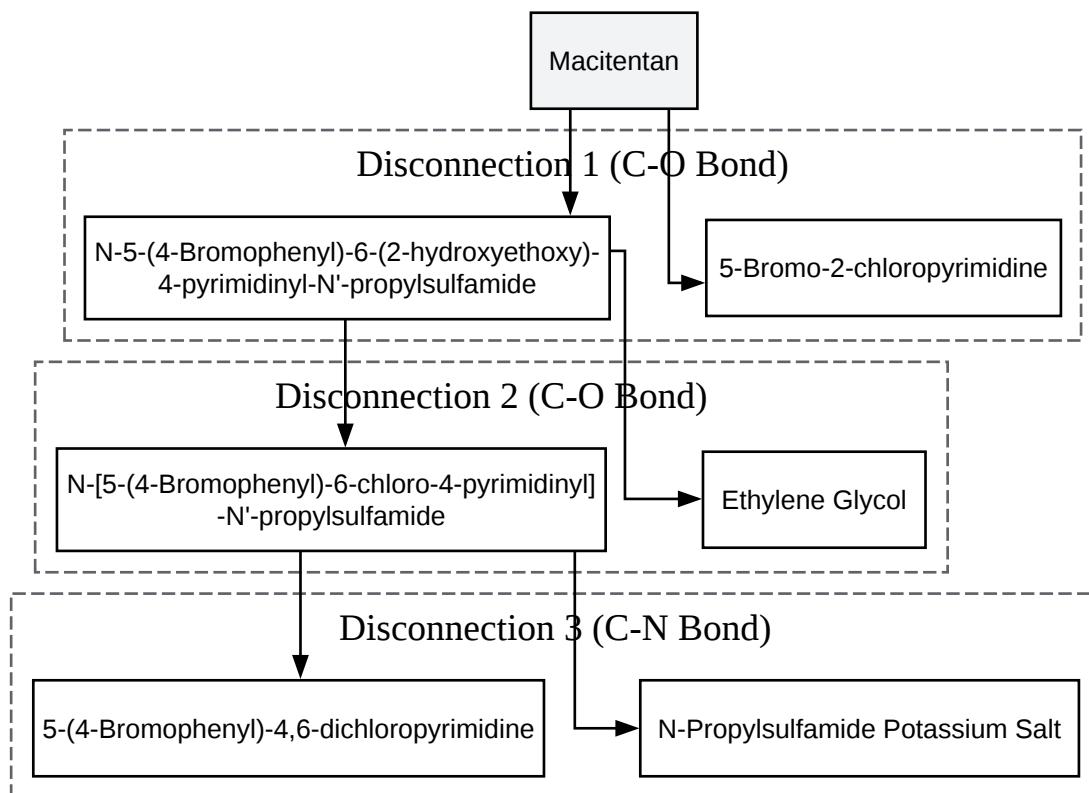
### Introduction

Macitentan, marketed under the trade name Opsumit, is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH)<sup>[1]</sup>. Its chemical structure, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, presents a unique synthetic challenge, requiring a strategic and convergent approach to assemble its various molecular fragments efficiently<sup>[2]</sup>. While numerous synthetic routes to macitentan have been explored, this guide will focus on a well-established and scalable pathway commencing from key building blocks. It is important to note that the synthesis starting from **[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol** is not a commonly reported or published route. Therefore, this document will detail a scientifically validated and widely practiced synthetic strategy, providing researchers with a reliable and reproducible methodology.

## Retrosynthetic Analysis

A logical retrosynthetic analysis of macitentan reveals a convergent strategy, disconnecting the molecule into three primary building blocks. The central pyrimidine core can be disconnected at

the C-O and C-N bonds, leading to key intermediates that can be synthesized from commercially available starting materials.



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Caption: Retrosynthetic analysis of Macitentan.

## Synthesis of Key Intermediates N-Propylsulfamide Potassium Salt

The N-propylsulfamide moiety is a critical component of macitentan, contributing to its enhanced efficacy and safety profile compared to earlier ERAs. Its synthesis can be achieved in a multi-step process starting from chlorosulfonyl isocyanate.

Protocol:

- BOC-Protection: Chlorosulfonyl isocyanate is reacted with tert-butanol in dichloromethane at 0 °C to yield a BOC-protected amino-sulfonyl-chloride.

- **Amination:** The resulting sulfonyl chloride is then slowly added to a solution of n-propylamine and triethylamine in dichloromethane at 0 °C.
- **BOC-Deprotection:** The BOC-protected N-propylsulfamide is deprotected using a strong acid, such as 5 M HCl in dioxane, with stirring at room temperature for 4-8 hours[3][4].
- **Salt Formation:** The resulting N-propylsulfamide is dissolved in methanol, and potassium tert-butoxide is added to form the potassium salt. The product is then isolated by evaporation of the solvent and trituration in diethyl ether[3][4].

Step	Reagents	Solvent	Temperature	Time
BOC-Protection	Chlorosulfonyl isocyanate, tert-butanol	Dichloromethane	0 °C to rt	1 h
Amination	n-propylamine, triethylamine	Dichloromethane	0 °C to rt	16 h
BOC-Deprotection	5 M HCl in dioxane	Dioxane	rt	4-8 h
Salt Formation	N-propylsulfamide, potassium tert-butoxide	Methanol	rt	3 h

## 5-(4-Bromophenyl)-4,6-dichloropyrimidine

This central building block is typically prepared via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds[5][6][7].

Protocol:

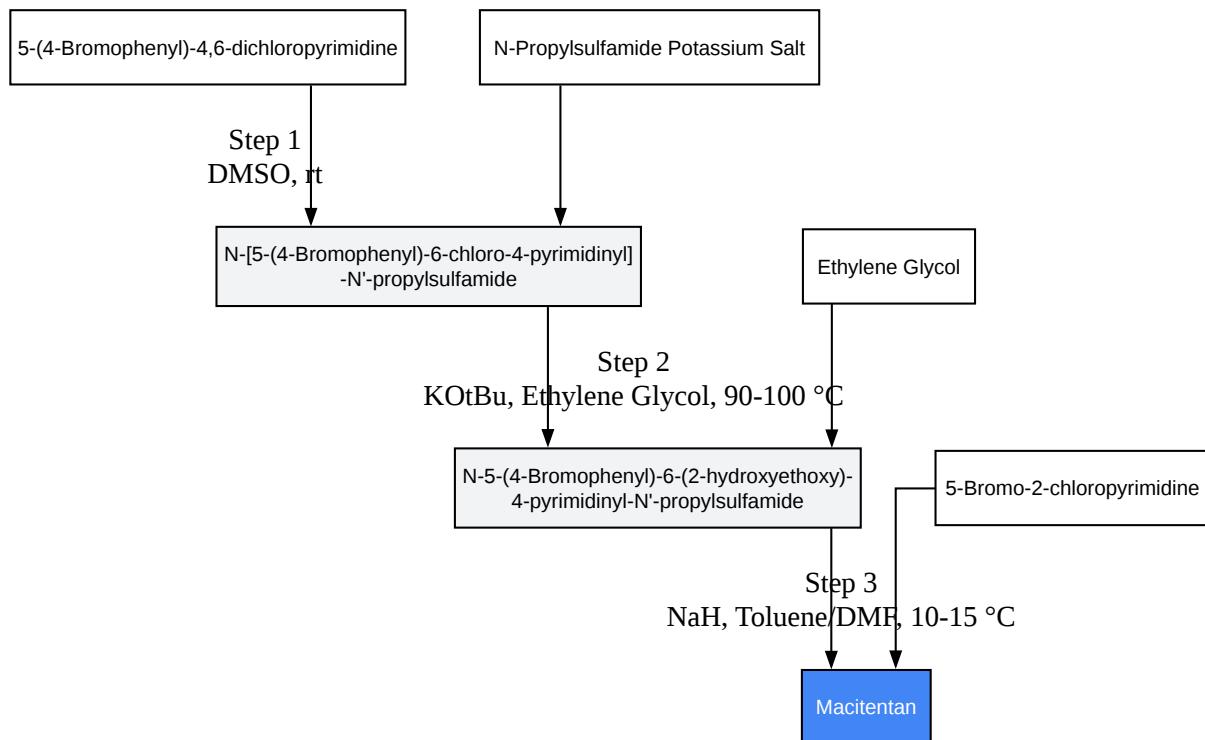
- **Reaction Setup:** In a suitable reaction vessel, 4,6-dichloropyrimidine, 4-bromophenylboronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., sodium carbonate) are combined in a solvent mixture, typically toluene and water.

- Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired product.

Parameter	Details
Aryl Halide	4,6-dichloropyrimidine
Boronic Acid	4-bromophenylboronic acid
Catalyst	Palladium tetrakis(triphenylphosphine)
Base	Sodium Carbonate
Solvent	Toluene/Water
Temperature	Reflux
Atmosphere	Inert (Nitrogen or Argon)

## Convergent Synthesis of Macitentan

The final assembly of macitentan is achieved through a convergent synthesis, bringing together the prepared intermediates in a stepwise manner.



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Caption: Convergent synthesis workflow for Macitentan.

## Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

In this step, the N-propylsulfamide potassium salt is coupled with the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate. This reaction is a nucleophilic aromatic substitution where the sulfamide nitrogen displaces one of the chlorine atoms on the pyrimidine ring.

Protocol:

- Reaction: 5-(4-Bromophenyl)-4,6-dichloropyrimidine and N-propylsulfamide potassium salt are dissolved in dimethyl sulfoxide (DMSO).

- Conditions: The reaction mixture is stirred at room temperature for 24-48 hours[3][4].
- Workup: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the monochloro-pyrimidine intermediate[8].

## Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The second step involves the introduction of the ethylene glycol side chain. This is another nucleophilic substitution reaction where the alkoxide, formed from ethylene glycol, displaces the remaining chlorine atom on the pyrimidine ring.

Protocol:

- Reaction: The monochloro-pyrimidine intermediate from Step 1 is added to a mixture of potassium tert-butoxide and ethylene glycol in a solvent such as dimethoxyethane or as a neat mixture with ethylene glycol[3][9].
- Conditions: The reaction mixture is heated to 90-100 °C for 24-70 hours[3][4].
- Workup: After cooling, the reaction is quenched with a weak acid, such as citric acid solution, and the product is precipitated. The solid is then filtered, washed with water, and dried[9].

## Step 3: Synthesis of Macitentan

The final step is the etherification of the alcohol intermediate with 5-bromo-2-chloropyrimidine to form the final product, macitentan.

Protocol:

- Reaction: The alcohol intermediate from Step 2 is dissolved in a non-polar solvent like toluene. Sodium hydride is added at 10-15 °C to form the alkoxide[9].
- Addition: A solution of 5-bromo-2-chloropyrimidine in an amide solvent such as dimethylformamide (DMF) is then added slowly to the reaction mixture[9].
- Conditions: The reaction is stirred at a controlled temperature until completion.

- **Workup and Purification:** The reaction is quenched with water, and the crude product is precipitated. The solid is filtered, washed, and dried. The final product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile and water, to achieve high purity (>99.5%)[9][10].

## Data Summary Table

Step	Starting Materials	Key Reagents/Solvents	Temperature	Duration	Yield (%)
1	5-(4-Bromophenyl)-4,6-dichloropyrimidine, N-Propylsulfamide Potassium Salt	DMSO	Room Temp.	24-48 h	~85%
2	N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, Ethylene Glycol	Potassium tert-butoxide, Dimethoxyethane	90-100 °C	24-70 h	70-90%
3	N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, 5-Bromo-2-chloropyrimidine	Sodium Hydride, Toluene/DMF	10-15 °C	2-4 h	~83%

## Conclusion

The synthesis of macitentan is a well-defined, multi-step process that relies on a convergent strategy. By carefully controlling the reaction conditions and purification procedures at each step, it is possible to obtain high-purity macitentan in good overall yield. The protocols outlined in this application note provide a robust and reproducible method for the laboratory-scale synthesis of this important pharmaceutical agent. For industrial-scale production, further process optimization and safety assessments are necessary.

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